2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine

Description

Chemical Identity and Structural Features

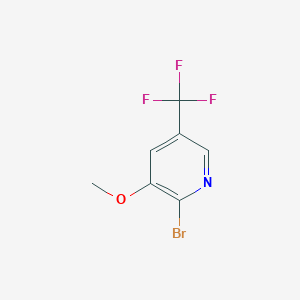

This compound exhibits a complex molecular architecture characterized by the systematic placement of three distinct functional groups on the pyridine ring system. The compound is officially designated with the Chemical Abstracts Service registry number 1227594-04-8 and possesses the molecular formula C₇H₅BrF₃NO. The molecular weight of this compound is precisely 256.02 grams per mole, reflecting the substantial contribution of the halogen and fluorinated substituents to the overall molecular mass. The International Union of Pure and Applied Chemistry nomenclature system provides the systematic name this compound, which accurately describes the substitution pattern and functional group distribution.

The structural framework of this compound features a six-membered aromatic pyridine ring bearing three strategically positioned substituents that significantly influence its chemical behavior and physical properties. The bromine atom occupies the 2-position, directly adjacent to the nitrogen heteroatom, creating a site of enhanced electrophilic character due to the combined electron-withdrawing effects of both the nitrogen and the bromine substituent. The methoxy group at the 3-position introduces electron-donating character through resonance effects, while simultaneously providing steric bulk that influences the compound's reactivity profile. The trifluoromethyl group positioned at the 5-location serves as a powerful electron-withdrawing substituent, dramatically altering the electronic distribution throughout the entire ring system.

Table 1: Fundamental Chemical Properties of this compound

The electronic properties of this compound are dominated by the interplay between electron-donating and electron-withdrawing effects from the various substituents. The trifluoromethyl group exerts a strong inductive electron-withdrawing effect, significantly reducing the electron density of the pyridine ring and making the compound more electrophilic compared to unsubstituted pyridine. This electronic modification enhances the compound's reactivity toward nucleophilic attack while simultaneously reducing its basicity at the nitrogen center. The methoxy group provides some compensating electron density through resonance donation, creating a complex electronic environment that influences both reactivity patterns and physical properties.

Historical Development in Organofluorine Chemistry

The development of this compound represents a culmination of nearly two centuries of advancement in organofluorine chemistry, building upon foundational discoveries that began in the early 1800s. The field of organofluorine chemistry commenced with pioneering work by French chemists Dumas and Péligot, who in 1835 first synthesized an organofluorine compound by treating dimethyl sulfate with potassium fluoride to produce fluoromethane. This groundbreaking achievement established the fundamental principles of fluorine incorporation into organic molecules, laying the groundwork for all subsequent developments in fluorinated organic chemistry.

The historical progression toward complex trifluoromethylated heterocycles like this compound can be traced through several key methodological breakthroughs. Alexander Borodin made a significant contribution in 1862 by developing halogen exchange reactions, treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, thereby establishing one of the fundamental approaches for introducing fluorine into organic structures. This methodology became the conceptual foundation for modern fluorination techniques that are essential for synthesizing compounds with trifluoromethyl groups.

The introduction of trifluoromethyl groups into aromatic systems gained momentum through the work of Frédéric Swarts, who in 1898 reported the conversion of benzotrichloride to trifluoromethylbenzene using antimony trifluoride. This breakthrough demonstrated the feasibility of transforming chlorinated precursors into their fluorinated analogs, establishing the chlorine-fluorine exchange methodology that remains central to modern trifluoromethylpyridine synthesis. The systematic development of these exchange reactions provided the technical foundation necessary for the eventual synthesis of complex molecules like this compound.

Table 2: Historical Milestones in Organofluorine Chemistry Leading to Trifluoromethylpyridine Development

The World War II era marked a transformational period in organofluorine chemistry, driven by the urgent need for materials compatible with uranium hexafluoride in the Manhattan Project. This period witnessed unprecedented investment in fluorochemical research and development, leading to the creation of entirely new classes of fluorinated materials and the establishment of large-scale fluorine production capabilities. The technological advances achieved during this period provided the industrial infrastructure and expertise necessary for the later development of sophisticated fluorinated heterocycles.

The specific development of trifluoromethylpyridine derivatives gained significant momentum in the 1980s with the establishment of economically viable synthetic routes from readily available starting materials like 3-picoline. These advances enabled the commercial production of trifluoromethylpyridine intermediates, which subsequently became essential building blocks for the synthesis of more complex derivatives such as this compound. The evolution from basic fluorination reactions to sophisticated multi-substituted heterocycles represents one of the most remarkable achievements in modern synthetic organic chemistry.

Position in Halogenated Pyridine Derivatives

This compound occupies a distinctive position within the broader family of halogenated pyridine derivatives, representing an advanced example of multi-functional heterocyclic design. Halogenated pyridines constitute a fundamental class of compounds in modern synthetic chemistry, serving as essential building blocks for pharmaceutical, agrochemical, and materials science applications. The strategic importance of halogenated pyridines derives from their ability to undergo diverse transformation reactions while maintaining the inherent stability and electronic properties of the pyridine ring system.

The development of regioselective halogenation methodologies has been crucial for accessing specific positional isomers of halogenated pyridines, with considerable research effort directed toward achieving precise control over substitution patterns. Traditional electrophilic aromatic substitution reactions typically favor the 3-position of pyridines, while nucleophilic approaches can target the 2- and 4-positions depending on the specific activation strategy employed. The synthesis of this compound requires sophisticated synthetic approaches that can introduce bromine selectively at the 2-position in the presence of other functional groups.

Recent advances in pyridine halogenation have introduced innovative methodologies that overcome traditional limitations in regioselectivity and functional group tolerance. The development of designed phosphine reagents has enabled selective 4-position halogenation through a two-step phosphonium salt formation and subsequent nucleophilic displacement mechanism. Additionally, Zincke imine intermediates have proven effective for achieving 3-position halogenation under mild conditions, expanding the scope of accessible halogenated pyridine derivatives.

Table 3: Classification of Halogenated Pyridine Derivatives by Substitution Pattern

The trifluoromethylpyridine subfamily, to which this compound belongs, has emerged as particularly important in agrochemical and pharmaceutical development due to the unique properties conferred by the trifluoromethyl group. The trifluoromethyl substituent significantly enhances lipophilicity while providing metabolic stability, making these compounds valuable for biological applications. Industrial production of trifluoromethylpyridine derivatives has grown substantially since the 1980s, with more than twenty agrochemical products containing trifluoromethylpyridine moieties receiving regulatory approval.

The synthetic accessibility of this compound typically involves multi-step sequences that begin with readily available pyridine precursors and employ sequential functional group transformations. The bromination step often utilizes electrophilic brominating agents such as N-bromosuccinimide under controlled conditions to achieve regioselective introduction of the bromine substituent. The precise synthetic route depends on the order of functional group introduction and the specific protecting group strategies employed to prevent unwanted side reactions during the multi-step synthesis.

Propriétés

IUPAC Name |

2-bromo-3-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJRRNYNELCRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Bromination

Direct bromination is a common method for synthesizing 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine. This process typically involves the reaction of 3-methoxy-5-(trifluoromethyl)pyridine with bromine or a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane or acetonitrile.

- Temperature: Controlled temperatures are essential to optimize the reaction yield and minimize side reactions.

- Catalysts: The use of catalysts or radical initiators can enhance the reaction rate and selectivity.

- Yield: The yield can vary based on the conditions and reagents used, typically ranging from 50% to 80%.

Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer an alternative route for synthesizing this compound. This method involves the coupling of a boronic ester (e.g., 3-methoxy-5-(trifluoromethyl)pyridine-2-boronic acid pinacol ester) with a brominated partner in the presence of a palladium catalyst.

- Catalyst: Palladium complexes with ligands like XPhos are effective for this reaction.

- Solvent: Common solvents include toluene or tetrahydrofuran.

- Yield: The yield can be high, often above 70%, depending on the catalyst and conditions.

This method involves the introduction of the methoxy group via nucleophilic substitution of a chloro or nitro precursor under basic conditions (e.g., NaOMe/MeOH).

- Base: Sodium methoxide is commonly used for this substitution.

- Solvent: Methanol is a typical solvent for this reaction.

- Yield: The yield can vary based on the starting material and conditions.

Industrial Production Methods

Industrial production often employs continuous flow processes to ensure consistent quality and yield. Automated systems allow for precise control over reaction parameters, enhancing efficiency and safety.

- Consistency: Continuous flow processes provide consistent product quality.

- Safety: Automated systems minimize exposure to hazardous chemicals.

- Efficiency: Large-scale production is more efficient with controlled conditions.

Data Table: Comparison of Preparation Methods

| Method | Reagents | Solvent | Yield | Advantages |

|---|---|---|---|---|

| Direct Bromination | NBS, Br₂ | CH₂Cl₂, CH₃CN | 50-80% | Simple setup, high reactivity |

| Cross-Coupling | Boronic ester, Pd catalyst | Toluene, THF | 70-90% | High yield, versatile |

| Functional Group Interconversion | NaOMe, MeOH | MeOH | Variable | Mild conditions, flexible starting materials |

| Industrial Production | Continuous flow with NBS or Br₂ | Various | Consistent | Efficient, safe, scalable |

Research Findings

Recent studies have highlighted the importance of optimizing reaction conditions to improve yields and reduce byproducts. The use of catalysts and controlled temperatures is crucial for achieving high selectivity and efficiency in the synthesis of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Applications De Recherche Scientifique

Chemistry

2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better interaction with biological membranes.

Biology

This compound is employed in the study of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it valuable for researching mechanisms of action in pharmacology. For instance, it has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, contributing to anti-inflammatory effects.

Medicine

Recent studies have explored the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. The presence of electron-withdrawing groups like trifluoromethyl may enhance its pharmacological profile.

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Potential as a selective protein inhibitor |

Industry

In industrial applications, this compound is utilized for producing advanced materials with high thermal stability and resistance to degradation. Its unique properties make it suitable for developing specialized coatings and polymers.

Mécanisme D'action

The mechanism of action of 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparaison Avec Des Composés Similaires

Substituent Variations and Physical Properties

The table below compares 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Key Observations :

- Trifluoromethyl group : Compounds with CF₃ (e.g., target compound, 2-methoxy-3-CF₃ pyridine) exhibit enhanced thermal stability and lipophilicity, making them valuable in agrochemical design .

- Halogen vs. Methoxy : Replacing methoxy with chlorine (e.g., 2-bromo-3-chloro-5-CF₃ pyridine) increases molecular polarity but reduces reactivity in SNAr reactions due to chlorine’s weaker leaving-group ability compared to bromine .

- Methyl vs. Trifluoromethyl : The methyl group in 5-bromo-2-methoxy-3-methylpyridine lowers molecular weight and electron-withdrawing effects, shifting applications toward pharmaceuticals rather than agrochemicals .

Spectroscopic Characteristics

- IR Spectroscopy: The trifluoromethyl group exhibits strong C-F stretching vibrations at 1100–1200 cm⁻¹, while the methoxy group shows C-O stretches near 1250 cm⁻¹.

- NMR : The target compound’s ¹H-NMR spectrum displays a singlet for the methoxy protons at δ 3.9–4.1 ppm and deshielded pyridine protons due to CF₃’s electron-withdrawing effect .

Activité Biologique

2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine (CAS No. 1227594-04-8) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H5BrF3NO

- Boiling Point : Data not specified in the sources.

- Structural Characteristics : The presence of electron-withdrawing groups such as trifluoromethyl can enhance the reactivity and biological activity of the compound.

Pharmacological Effects

The pharmacological profile of this compound is inferred from studies on structurally similar compounds:

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Potential as a selective protein inhibitor |

Case Studies and Research Findings

While direct studies on this compound are scarce, several case studies on related compounds provide insights into its potential:

- Study on Pyridine Derivatives : A study investigated various pyridine derivatives for their anti-inflammatory properties, revealing that certain substitutions led to enhanced COX inhibition, indicating that similar modifications in this compound could yield beneficial effects .

- Antimicrobial Evaluation : Research involving pyrrole and pyridine derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyridine derivatives indicates that:

- The trifluoromethyl group significantly enhances lipophilicity and biological activity.

- The methoxy group may influence solubility and binding affinity to biological targets.

These modifications could be crucial in optimizing the pharmacological profile of this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine?

Methodological Answer: The compound is typically synthesized via:

- Direct Bromination : Bromination of 3-methoxy-5-(trifluoromethyl)pyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling of boronic esters (e.g., 3-methoxy-5-(trifluoromethyl)pyridine-2-boronic acid pinacol ester) with brominated partners, optimized with Pd catalysts and ligands like XPhos .

- Functional Group Interconversion : Methoxy group introduction via nucleophilic substitution of a chloro or nitro precursor under basic conditions (e.g., NaOMe/MeOH) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy at C3, trifluoromethyl at C5). The deshielding effect of Br and CF aids in peak assignment .

- LC-MS/HPLC : Ensures purity (>95%) and identifies byproducts (e.g., debrominated species) using reverse-phase columns and ESI ionization .

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and confirms regioselectivity in derivatives .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

Methodological Answer: Low yields often arise from steric hindrance (CF group) or poor boronic acid solubility. Strategies include:

- Catalyst Optimization : Use Pd(OAc) with bulky ligands (SPhos) to enhance turnover .

- Solvent Screening : Polar aprotic solvents (DMF, THF) improve boronic acid solubility, while elevated temperatures (80–100°C) accelerate reactivity .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in coupling reactions .

Q. What strategies mitigate steric hindrance during functionalization of the pyridine ring?

Methodological Answer:

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the C2 position selectively, enabling bromine displacement with minimal steric interference .

- Protecting Groups : Temporarily protect the methoxy group (e.g., as a silyl ether) to reduce steric bulk during CF-adjacent reactions .

- Flow Chemistry : Enhances mixing efficiency and reduces side reactions in multi-step syntheses .

Q. How can contradictions in reaction outcomes (e.g., regioselectivity) from different studies be resolved?

Methodological Answer: Discrepancies often stem from varying reaction conditions or impurity profiles. To resolve:

- Control Experiments : Compare results using identical substrates, catalysts, and solvents (e.g., Pd vs. Pd sources) .

- Isotopic Labeling : Track substituent effects using O-labeled methoxy groups to confirm reaction pathways .

- Computational Modeling : DFT calculations predict regioselectivity trends based on electron density maps (e.g., CF as an electron-withdrawing group) .

Q. What role does this compound play in medicinal chemistry, and how is it optimized for biological activity?

Methodological Answer:

- Building Block for Kinase Inhibitors : The trifluoromethyl group enhances metabolic stability and binding affinity in ATP-competitive inhibitors. Bromine serves as a handle for further functionalization (e.g., azide-alkyne cycloaddition) .

- SAR Studies : Systematic replacement of methoxy with ethoxy or halogen groups evaluates steric/electronic effects on target engagement. LC-MS monitors metabolite formation in vitro .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Parallel Synthesis : Use combinatorial libraries to vary substituents at C2 (Br → I, Cl) and C5 (CF → CHF) while retaining the methoxy group .

- Bioisosteric Replacement : Substitute CF with cyano or sulfonyl groups to maintain hydrophobicity while altering electronic properties .

- Click Chemistry : Install triazole or tetrazole rings via copper-catalyzed azide-alkyne reactions for enhanced solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.